DTSSP Crosslinker

Overview

Description

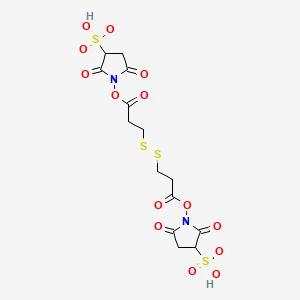

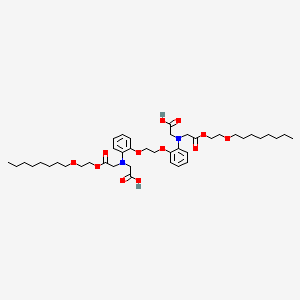

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a popular water-soluble crosslinker . It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . DTSSP is used for crosslinking cell surface proteins .

Synthesis Analysis

DTSSP crosslinker can be used to crosslink extracellular and membrane proteins . A study examined the effects of crosslinking self-assembled poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles with redox-responsive DTSSP to achieve nanoparticle destabilization in a reductive environment .Molecular Structure Analysis

The molecular weight of DTSSP is 608.51 . It has a spacer arm length of 12Å . The chemical formula of DTSSP is C14O14S4H14N2Na2 .Chemical Reactions Analysis

This compound reacts with primary amines to form stable amide bonds . The thiol-catalyzed exchange between crosslinked peptides, which is due to the disulfide bond in DTSSP, can be precisely quantified using isotope-labeled DTSSP .Physical And Chemical Properties Analysis

DTSSP is water-soluble . It is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive .Scientific Research Applications

Structural Characterization of Proteins

- Thiol-Exchange in DTSSP Crosslinked Peptides: DTSSP is used in the structural characterization of proteins through chemical crosslinking and mass spectrometry. An efficient two-step LC-MALDI-TOF/TOF procedure has been described for detecting crosslinked peptides using DTSSP, which allows precise quantification of thiol-catalyzed exchange between crosslinked peptides due to the disulfide bond in DTSSP (Lambert et al., 2011).

Identification of Spatial Relationships in Proteins

- Disulfide-Containing Chemical Cross-Links: DTSSP aids in identifying spatial relationships between amino acids in proteins or protein complexes. It enables the rapid assignment of cross-links in modified proteins under MALDI-TOF/TOF-MS conditions, offering a robust and automatable methodology for analyzing native cystines and those introduced by disulfide-containing cross-linkers (King et al., 2008).

Protein Tertiary Structural Information

- Chemical Surface Modification and Crosslinking: DTSSP is employed for gaining tertiary structural information of proteins, combined with mass spectrometry. It's used to determine surface-accessible lysine residues, aiding in understanding protein structure (Deterding & Tomer, 2008).

Nanoparticle Destabilization in Cancer Cells

- Effect on Poly(l-lysine)-Grafted-Poly(Ethylene Glycol) Nanoparticles: DTSSP is used to crosslink polymeric nanoparticles for delivery of therapeutic proteins. It enables the formation of nanoparticles that can destabilize in a reductive environment,particularly useful in targeting cancer cells where glutathione is upregulated. This approach helps in enhancing the clinical administration of therapeutic proteins (Seaberg et al., 2020).

Targeting and Modulation of Erythrocytes

- Targeting of Mouse Erythrocytes: DTSSP has been studied for its ability to react with band 3 protein in mouse erythrocyte membranes, impacting the targeting of crosslinked erythrocytes to the liver. This demonstrates the potential of DTSSP as a tool to control and modulate the targeting of erythrocytes (Jordán et al., 1996).

Cross-Linked Peptide Identification in Mass Spectrometry

- Accurate Retention Time Prediction for Cross-Linked Peptides: A decision tree searching strategy (DTSS) is proposed for identifying cross-linked peptides, where DTSSP plays a key role. This method greatly enhances the identification confidence and facilitates the identification of inter-cross-links in complex samples (Huang et al., 2021).

Reactivity with Peptides and Proteins

- Reactivity of DTSSP with Peptides: A study focused on understanding the reactivity of DTSSP with model peptides to facilitate the identification of cross-linked residues in proteins. This insight aids in exploring the three-dimensional structures of folded proteins (Swaim et al., 2004).

Mechanism of Action

Target of Action

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a water-soluble crosslinker that primarily targets primary amines (-NH2), which are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins .

Mode of Action

DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . This reaction results in the crosslinking of proteins, creating stable covalent bonds between them .

Biochemical Pathways

The primary biochemical pathway affected by DTSSP is protein crosslinking. By forming covalent bonds between proteins, DTSSP can alter protein structure and function, potentially affecting a wide range of biochemical pathways depending on the proteins involved . This crosslinking can be used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .

Pharmacokinetics

It is known that dtssp is water-soluble , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of DTSSP may enhance its bioavailability, allowing it to readily interact with its protein targets .

Result of Action

The primary result of DTSSP action is the crosslinking of proteins. This can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes depending on the proteins involved . For example, crosslinking can be used to stabilize protein interactions, allowing for the study of weak or transient protein-protein interactions .

Action Environment

The action of DTSSP is influenced by several environmental factors. Its reactivity with primary amines occurs optimally at pH 7-9 . Additionally, DTSSP is moisture-sensitive, and it is recommended to store it desiccated at 4-8°C to maintain its reactivity . Furthermore, the hydrolysis of the NHS ester moiety in DTSSP is a major competing reaction that increases with increasing pH and occurs more readily in dilute protein or peptide solutions .

Future Directions

Biochemical Analysis

Biochemical Properties

DTSSP Crosslinker contains an amine-reactive N-hydroxysulfosuccinimidyl (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for sulfo-NHS-ester crosslinking reagents .

Cellular Effects

This compound is membrane-impermeable, allowing for cell surface labeling . It is useful for crosslinking cell surface proteins prior to cell lysis and immunoprecipitation . It can ‘fix’ protein interactions to allow identification of weak or transient protein interactions . In a study, it was found that this compound could display destabilization within cancer cells as glutathione is upregulated in various cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through its amine-reactive sulfo-NHS ester groups . These groups react rapidly with any primary amine-containing molecule . The central disulfide bond in the spacer arm of this compound can be readily cleaved by reducing agents such as 10-50 mM DTT or TCEP at pH 8.5 .

Temporal Effects in Laboratory Settings

This compound is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to reconstitute these crosslinkers immediately before use and discard any unused reconstituted crosslinker .

Metabolic Pathways

Its ability to form stable amide bonds with primary amines suggests that it may interact with enzymes or cofactors that contain these groups .

Transport and Distribution

This compound is water-soluble and membrane-impermeable . This suggests that it remains outside the cell membrane and does not get transported or distributed within cells or tissues .

Subcellular Localization

As a membrane-impermeable compound, this compound is localized outside the cell membrane . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

properties

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

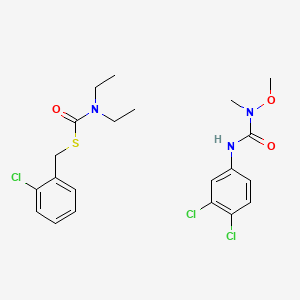

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B1670915.png)